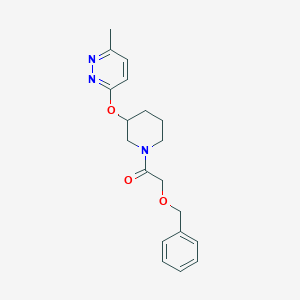

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

CAS No.: 2034481-33-7

Cat. No.: VC4912504

Molecular Formula: C19H23N3O3

Molecular Weight: 341.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034481-33-7 |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.411 |

| IUPAC Name | 1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone |

| Standard InChI | InChI=1S/C19H23N3O3/c1-15-9-10-18(21-20-15)25-17-8-5-11-22(12-17)19(23)14-24-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 |

| Standard InChI Key | JDZOKSSUNQLUOP-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound’s structure comprises three distinct regions:

-

Benzyloxy group: A phenylmethyl ether (-O-CH₂-C₆H₅) attached to an ethanone carbonyl.

-

Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with the ethanone group and at the 3-position with a pyridazine-derived ether.

-

6-Methylpyridazin-3-yloxy group: A pyridazine ring (a diazine with two adjacent nitrogen atoms) substituted with a methyl group at the 6-position and linked via an oxygen atom to the piperidine ring .

This arrangement creates a conformationally flexible yet sterically hindered system, as evidenced by the spatial demands of the benzyloxy and pyridazine groups.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₁N₃O₃ | |

| Molecular weight | 327.4 g/mol | |

| Boiling point | Not reported | – |

| Melting point | Not reported | – |

| Density | Not reported | – |

The absence of experimental data on melting/boiling points and solubility underscores the need for further characterization.

Synthetic Pathways and Analytical Data

Spectroscopic Characterization

Future Research Directions

Synthetic Optimization

-

Catalysis: Explore palladium-catalyzed cross-coupling for pyridazine-piperidine linkage.

-

Stereoselectivity: Investigate asymmetric synthesis to isolate enantiomers with distinct bioactivities.

Biological Screening

-

Kinase panels: Profile against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

-

ADMET studies: Assess metabolic stability and toxicity in hepatocyte models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume